physicochemical properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
physicochemical properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Introduction
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, a privileged structure in pharmacology, this compound serves as a critical intermediate in the synthesis of a wide range of bioactive molecules.[1] Pyrazole-containing compounds are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2] The specific structure of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, featuring a phenyl group for lipophilicity, a pyrazole core for hydrogen bonding and metabolic stability, and a flexible propanol chain for conformational adaptability and further functionalization, makes it a versatile starting point for developing novel therapeutics.[1][3]
This technical guide offers a comprehensive analysis of the core physicochemical properties of this compound. For drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[4][5] Properties such as solubility, lipophilicity (logP), and ionization state (pKa) directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6][7] This document will delve into the known and predicted properties of this molecule, provide standardized protocols for their experimental determination, and contextualize their importance within the framework of modern drug design.
Molecular Identity and Structural Features
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol dictates its chemical behavior and interactions.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | - |
| CAS Number | 69706-74-7 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)CCCO | - |
The molecule's architecture is composed of three key functional regions:
- Phenyl Group : This aromatic ring is a significant contributor to the molecule's lipophilicity, influencing its ability to cross biological membranes and potentially engage in hydrophobic or π-stacking interactions with protein targets.
- Pyrazole Ring : This five-membered aromatic heterocycle is a bioisostere for other functional groups and is critical to the molecule's profile. It contains a weakly acidic proton (N-H), making it a hydrogen bond donor, and two nitrogen atoms that can act as hydrogen bond acceptors. This dual capacity is vital for target binding and influences solubility.
- Propan-1-ol Chain : This flexible alkyl chain provides a linker and a primary alcohol functional group. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, significantly enhancing aqueous solubility. It also serves as a reactive handle for synthetic modification to modulate properties or attach the molecule to other scaffolds.
Physicochemical Properties and Drug-Likeness
A molecule's potential to become an orally bioavailable drug is often initially assessed by evaluating its core physicochemical properties against established guidelines, such as Lipinski's Rule of Five.[8][9] These rules correlate specific property ranges with favorable ADME outcomes.[10]
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Known Value | Significance in Drug Discovery |
|---|---|---|
| Melting Point (°C) | Data not available; expected to be a solid at room temp. | Influences solubility and formulation stability. |
| logP (Octanol/Water) | ~1.5 - 2.5 (Predicted) | Measures lipophilicity; critical for permeability and absorption.[11] |
| Aqueous Solubility | Moderately soluble (Predicted) | Essential for dissolution in the GI tract and systemic distribution.[12] |
| pKa (Acidic) | ~9-10 (Pyrazole N-H), ~16-18 (Alcohol O-H) (Predicted) | Determines the ionization state at physiological pH, affecting solubility and cell penetration.[7] |
| pKa (Basic) | ~2-3 (Pyrazole N) (Predicted) | Influences salt formation and interactions with acidic biological compartments. |
| Hydrogen Bond Donors | 2 (from N-H and O-H) | Key for target-specific interactions and aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (from N and O atoms) | Important for molecular recognition and solubility. |
Drug-Likeness Analysis (Lipinski's Rule of Five)
Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9] A compound is considered to have favorable properties if it violates no more than one of the following criteria.
Table 3: Lipinski's Rule of Five Analysis | Rule | Criterion | Value for Compound | Compliance | | :--- | :--- | :--- | :--- | | 1 | Molecular Weight | < 500 Da | 202.25 Da | Yes | | 2 | logP | ≤ 5 | ~1.5 - 2.5 | Yes | | 3 | Hydrogen Bond Donors | ≤ 5 | 2 | Yes | | 4 | Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques.[13] Based on the structure of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol and data from analogous compounds, the following spectral characteristics are expected.[2][14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show distinct signals for the aromatic protons of the phenyl ring (typically δ 7.2-7.8 ppm), a singlet for the pyrazole C-H proton (δ ~6.3 ppm), and three multiplets for the propanol chain's methylene groups (-CH₂-) between δ 1.8 and 3.8 ppm. Broad singlets corresponding to the exchangeable N-H and O-H protons would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would reveal signals for the aromatic carbons of both the phenyl and pyrazole rings (δ 110-150 ppm) and distinct signals for the three aliphatic carbons of the propanol side chain (δ 20-70 ppm).
-
IR (Infrared) Spectroscopy : Key characteristic absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the O-H and N-H stretches, peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, peaks around 2850-2950 cm⁻¹ for aliphatic C-H stretches, and strong bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N bond vibrations within the aromatic rings.[16]
-
MS (Mass Spectrometry) : In an ESI-MS experiment, the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 203.25, confirming its molecular weight.[16]
Experimental Protocols for Physicochemical Profiling
While predictions provide valuable guidance, experimental determination of physicochemical properties is essential for accurate drug development.[17] The following section outlines standardized, self-validating protocols for key measurements.
Overall Workflow for Physicochemical Characterization
The logical flow from receiving a compound to its full characterization is a critical process in any research setting. This workflow ensures that foundational data is collected systematically before proceeding to more complex biological assays.
Caption: Workflow for Physicochemical Profiling of a Drug Candidate.
Protocol: logP Determination by Shake-Flask Method
Causality : This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the gold standard for lipophilicity measurement.[12] The choice of UV-Vis or LC-MS for concentration analysis depends on the compound's chromophore and the need to analyze multiple compounds simultaneously.
Materials :
-
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
Mechanical shaker or vortex mixer
-
UV-Vis Spectrophotometer or HPLC-UV/MS system
-
Glass vials
Procedure :
-
Preparation : Prepare a stock solution of the compound in either the aqueous or organic phase (e.g., 1 mg/mL). Ensure the n-octanol and PBS are mutually saturated by mixing them vigorously for 24 hours and allowing the layers to separate.
-
Partitioning : In a glass vial, add equal volumes of the pre-saturated n-octanol and PBS (e.g., 2 mL each).
-
Spiking : Add a small, known volume of the stock solution to the vial. The final concentration should be within the linear range of the analytical detector.
-
Equilibration : Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[12]
-
Phase Separation : Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling : Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.
-
Quantification : Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λ_max or LC-MS).
-
Calculation : Calculate the partition coefficient (P) and logP as follows:
-
P = C_oct / C_aq
-
logP = log₁₀(P)
-
Self-Validation : The experiment should be run in triplicate. A mass balance calculation (total amount of compound recovered from both phases vs. initial amount) should be >90% to ensure no significant loss of compound to the vial walls or degradation.
Protocol: Thermodynamic Aqueous Solubility
Causality : This protocol is designed to measure the equilibrium solubility, which is the most relevant value for predicting oral absorption.[12] By adding an excess of solid and allowing it to equilibrate over an extended period, we ensure the solution is truly saturated.
Materials :
-
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Filtration unit (e.g., 0.22 µm PVDF syringe filters)
-
Analytical system (HPLC-UV or LC-MS)
Procedure :
-
Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume of PBS pH 7.4 (e.g., 5 mg to 1 mL). The excess should be clearly visible.
-
Equilibration : Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This long incubation time is crucial for reaching thermodynamic equilibrium.
-
Phase Separation : After incubation, allow the vial to stand, letting the excess solid settle.
-
Filtration : Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solid. This step is critical to avoid artificially high readings.
-
Quantification : Dilute the filtered sample with a suitable solvent and analyze its concentration using a calibrated HPLC-UV or LC-MS method.
-
Result : The measured concentration is the thermodynamic solubility of the compound in that buffer at that temperature.
Self-Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved. The solubility should be measured at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Conclusion
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol presents a highly favorable physicochemical profile for a drug discovery starting point. Its molecular weight, lipophilicity, and hydrogen bonding characteristics align perfectly with the guidelines for oral bioavailability, as demonstrated by its full compliance with Lipinski's Rule of Five. The presence of versatile functional groups—the phenyl, pyrazole, and primary alcohol—provides ample opportunity for synthetic modification to fine-tune activity and ADME properties. The experimental protocols detailed herein provide a robust framework for researchers to validate predicted properties and build a comprehensive data package for this and related compounds. As the pharmaceutical industry continues to seek high-quality lead structures, a thorough understanding and application of these fundamental physicochemical principles remain paramount to success.[18]
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